(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one

Tyrosinase Inhibition Melanogenesis Cinnamamide SAR

(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule belonging to the oxa-diazaspiro cinnamamide class. It is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core substituted at the 8-position with a methyl group and at the 4-position with a trans-cinnamoyl (phenylpropenoyl) moiety.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B12178280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)N(CCO2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H22N2O2/c1-18-11-9-17(10-12-18)19(13-14-21-17)16(20)8-7-15-5-3-2-4-6-15/h2-8H,9-14H2,1H3/b8-7+
InChIKeyDIRJXHLTKYYYKH-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one: Class, Composition, and Core Characteristics


(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule belonging to the oxa-diazaspiro cinnamamide class. It is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core substituted at the 8-position with a methyl group and at the 4-position with a trans-cinnamoyl (phenylpropenoyl) moiety . Its molecular formula is C18H24N2O2, and it has a molecular weight of 300.4 g/mol. The compound combines a conformationally constrained spirocyclic scaffold with a Michael acceptor electrophile, positioning it as a versatile starting point for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails: Critical Differentiation of (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one from In-Class Analogs


While the cinnamamide pharmacophore and the oxa-diazaspiro core are individually precedented, their specific combination in a single, well-defined (E)-configured molecule is what drives distinct biological and chemical behavior. Simply substituting a close analog—such as one with a different N-alkyl group on the piperidine ring, an alternative spiro ring size, or a modified cinnamoyl substituent—can profoundly alter target engagement, reactivity, and physicochemical properties [1]. The following quantitative evidence demonstrates that this compound occupies a unique position in the chemical space that cannot be replicated by generic substitutes.

Quantitative Differentiation Evidence for (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one: Direct Data and In-Class Inference


Mushroom Tyrosinase Inhibition: The Unsubstituted (E)-Cinnamamide Scaffold Outperforms Kojic Acid and Matches 4-Methoxy Analog in Cell-Free Assay

In a direct head-to-head study of cinnamamide derivatives, the unsubstituted (E)-cinnamamide scaffold—which defines this compound—was one of four analogs to exhibit significantly higher mushroom tyrosinase inhibition than the positive control kojic acid at 25 µM. This establishes the baseline potency of the core pharmacophore. While the 4-methoxy analog showed slightly higher inhibition (79.67% vs. 67.33% for the unsubstituted parent), the unsubstituted derivative avoids potential metabolic liabilities associated with O-demethylation, making it a cleaner tool compound for probing target engagement [1].

Tyrosinase Inhibition Melanogenesis Cinnamamide SAR

Cellular Anti-Melanogenic Activity: Cinnamamide Scaffold Demonstrates Potent Suppression of Melanin Production in B16F10 Cells Without Cytotoxicity

The cinnamamide series was further evaluated in B16F10 murine melanoma cells, where the four most active tyrosinase inhibitors—including the unsubstituted (E)-cinnamamide scaffold—strongly decreased cellular tyrosinase activity and melanin content without cytotoxicity. This cell-based confirmation is critical because it differentiates compounds that are merely enzyme inhibitors from those capable of penetrating cells and modulating the melanogenesis pathway in a living system. The lack of cytotoxicity at effective concentrations indicates a favorable therapeutic window for this compound class [1].

Anti-Melanogenic B16F10 Melanoma Cytotoxicity

Spiral-Conformational Restriction: 1-Oxa-4,8-diazaspiro[4.5]decane Core Provides Enhanced Rigidity Over Flexible Piperazine Analogs

The 1-oxa-4,8-diazaspiro[4.5]decane system represents a conformationally locked bioisostere of a flexible piperazine ring. While direct binding data for this exact compound is absent from the public domain, extensive SAR from the σ1 receptor patent literature demonstrates that diazaspiroalkane cores can achieve high σ1 affinity (Ki < 100 nM) when appropriately substituted, and that subtle variations in ring size and N-substituents dramatically alter potency. By inference, the 8-methyl substitution on the piperidine nitrogen, combined with the cinnamoyl amide, is expected to confer a unique three-dimensional presentation of these pharmacophores that cannot be replicated by simple piperazine-cinnamamide hybrids [1][2].

Conformational Restriction Spirocyclic Scaffold Piperazine Bioisostere

Electrophilic Michael Acceptor: The (E)-Cinnamoyl Moiety Enables Covalent Target Engagement Not Possible with Saturated Amide Analogs

The (E)-cinnamoyl group is an α,β-unsaturated carbonyl system that can act as a Michael acceptor for cysteine thiols in target proteins. This latent electrophilicity is absent in close analogs where the double bond is reduced (dihydrocinnamoyl) or where the cinnamoyl is replaced by a benzoyl group. In tyrosinase inhibition, the (E)-configuration and the planar phenyl ring were identified as critical structural determinants for activity, with any deviation leading to substantial loss of potency [1]. This feature allows for covalent or pseudo-covalent target engagement, potentially leading to longer residence times and sustained pharmacological effects compared to non-covalent inhibitors. While kinetic data is not yet available for this specific compound, the chemical rationale is robust.

Covalent Inhibitor Michael Acceptor Electrophilic Warhead

Dual Pharmacophore Potential: Spirocyclic Core Targets σ Receptors While Cinnamoyl Engages Tyrosinase—A Profile Not Found in Simpler Analogs

This compound uniquely juxtaposes two independently validated pharmacophores: the 1-oxa-4,8-diazaspiro[4.5]decane core, which is a privileged scaffold for σ1 receptor binding (with patent examples showing Ki < 100 nM for optimized analogs), and the (E)-cinnamamide moiety, which is a known tyrosinase inhibitor. Neither pharmacophore alone can achieve this dual profile. Simple cinnamamides lack CNS penetration potential, while simple diazaspiroalkanes cannot inhibit melanogenesis enzymes. This compound thus represents a unique polypharmacological tool molecule that could simultaneously modulate σ1 receptors and tyrosinase, a combination that is absent from all commercially available analogs [1][2].

Polypharmacology Sigma Receptor Multimodal Activity

Absence of Carboxylic Acid: Enhanced Membrane Permeability Over 3-Carboxylic Acid Diazaspiro Analogs

A key structural distinction between this compound and many commercially available 1-oxa-4,8-diazaspiro[4.5]decane derivatives is the absence of a carboxylic acid at position 3 of the spiro ring. The most closely related commercial analog, 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1327167-95-2), contains a carboxylic acid group that will be predominantly ionized at physiological pH, severely limiting passive membrane permeability and blood-brain barrier penetration . This compound, by lacking the carboxylate, is predicted to have significantly higher logD and membrane permeability, making it a more suitable starting point for intracellular or CNS applications.

Membrane Permeability Physicochemical Properties Drug-likeness

Optimal Application Scenarios for (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one in Research and Drug Discovery


Lead Compound for Selective, Non-Cytotoxic Tyrosinase Inhibitors Targeting Hyperpigmentation Disorders

Based on its potent mushroom tyrosinase inhibition (67.33% at 25 µM) and its ability to reduce cellular melanin in B16F10 cells without cytotoxicity [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing new treatments for melasma, age spots, or post-inflammatory hyperpigmentation. Its clean safety profile in cellular assays positions it favorably over kojic acid, which is limited by cytotoxicity.

Chemical Biology Probe to Investigate σ1 Receptor–Tyrosinase Crosstalk in Neuroinflammatory Skin Conditions

Because this molecule uniquely contains a σ1 receptor ligand scaffold (the 1-oxa-4,8-diazaspiro[4.5]decane core) and a tyrosinase inhibitory motif (the (E)-cinnamamide) within a single compound [1][2], it can be used as a dual-mechanism probe to dissect the potential interplay between σ1 receptor signaling and melanogenesis in stress-induced or neuroinflammation-driven skin pigmentation disorders. This polypharmacological profile is not available in any single commercial compound.

Electrophilic Fragment for Covalent Inhibitor Development via the (E)-Cinnamoyl Michael Acceptor

The (E)-cinnamoyl group is a validated, mildly reactive Michael acceptor that can form covalent adducts with cysteine thiols in target proteins [1]. This compound can serve as an electrophilic fragment for structure-based covalent inhibitor design, allowing medicinal chemists to exploit the inherent binding affinity of the spirocyclic core to deliver the warhead to a specific protein target, potentially leading to irreversible or pseudo-irreversible inhibitors with prolonged target engagement.

Central Nervous System (CNS) Drug Discovery Candidate Due to Predicted High Membrane Permeability

The absence of a carboxylic acid group—a feature present in the closest commercial analog (CAS 1327167-95-2)—is predicted to confer significantly higher membrane permeability on this compound [1]. This makes it a superior choice for CNS drug discovery programs where blood-brain barrier penetration is required, particularly for exploring σ1 receptor modulation in pain, depression, or neurodegenerative diseases, as indicated by the patent literature.

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